N-Cyano-N'-methylguanidine
Overview
Description
N-Cyano-N’-methylguanidine is a chemical compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications N-Cyano-N’-methylguanidine is characterized by the presence of a cyano group (–CN) and a methyl group (–CH₃) attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-methylguanidine typically involves the reaction of sodium dicyanamide with an appropriate amine hydrochloride in a solvent such as butanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines to form the guanidine structure .
Industrial Production Methods: Industrial production of N-Cyano-N’-methylguanidine may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and coupling reagents may also be employed to improve the reaction kinetics and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N’-methylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The guanidine moiety can act as a nucleophile in addition reactions with electrophiles.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Addition Reactions: Electrophiles like aldehydes or ketones can react with the guanidine group in the presence of a base.
Cyclization: Catalysts such as copper salts can facilitate the cyclization process.
Major Products Formed: The major products formed from these reactions include substituted guanidines, heterocyclic compounds, and various functionalized derivatives .
Scientific Research Applications
N-Cyano-N’-methylguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Derivatives of N-Cyano-N’-methylguanidine are investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Cyano-N’-methylguanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
- N-Cyano-N’-phenylguanidine
- N-Cyano-N’-ethylguanidine
- N-Cyano-N’-tert-butylguanidine
Comparison: N-Cyano-N’-methylguanidine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to N-Cyano-N’-phenylguanidine, the methyl group in N-Cyano-N’-methylguanidine provides different steric and electronic properties, affecting its binding affinity and selectivity. Similarly, the presence of different alkyl or aryl groups in other derivatives can lead to variations in their chemical behavior and applications .
Properties
IUPAC Name |
1-cyano-2-methylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-6-3(5)7-2-4/h1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQWQBQGWREFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167033 | |
Record name | 3-Methylcyanoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-07-0 | |
Record name | N-Cyano-N′-methylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcyanoguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylcyanoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyano-N'-methylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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